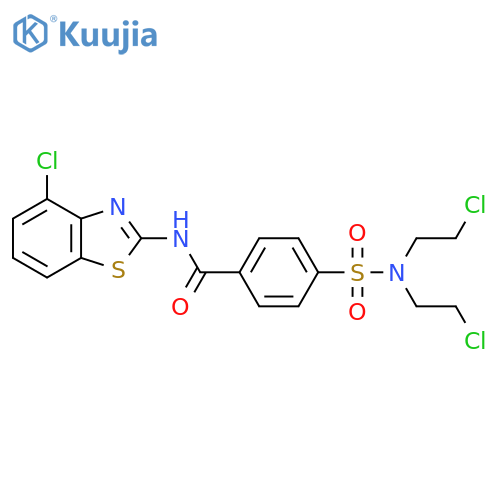Cas no 324541-16-4 (4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide)

324541-16-4 structure
商品名:4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 324541-16-4
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- F0098-0043
- 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide
- AKOS003627028
-
- インチ: 1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25)
- InChIKey: DRAPLQXFNAFNIL-UHFFFAOYSA-N
- ほほえんだ: ClCCN(CCCl)S(C1C=CC(C(NC2=NC3C(=CC=CC=3S2)Cl)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 490.969867g/mol
- どういたいしつりょう: 490.969867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0098-0043-10mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-30mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-2μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-25mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-50mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-40mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-4mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-5mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-5μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0098-0043-10μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
324541-16-4 (4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
